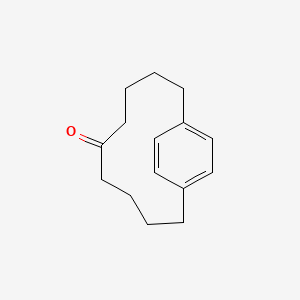
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(922)pentadeca-1(14),11(15),12-trien-6-one is a unique organic compound with the molecular formula C15H20O It is characterized by its bicyclic structure, which includes a triene system and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by various functional group transformations to introduce the triene and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triene system can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triene system and ketone group are key functional moieties that contribute to its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol: This compound has a similar bicyclic structure but features an alcohol group instead of a ketone.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene: Lacks the ketone functionality, making it less reactive in certain chemical reactions.
6-diazobicyclo(9.2.2)pentadeca-1(13),11,14-trien-5-one:
Uniqueness
Bicyclo(922)pentadeca-1(14),11(15),12-trien-6-one is unique due to its combination of a bicyclic structure, triene system, and ketone group
Propiedades
Número CAS |
97725-85-4 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-6-one |
InChI |
InChI=1S/C15H20O/c16-15-7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-15/h9-12H,1-8H2 |
Clave InChI |
UVPJGEQEAFTJNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=C(CCCCC(=O)C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


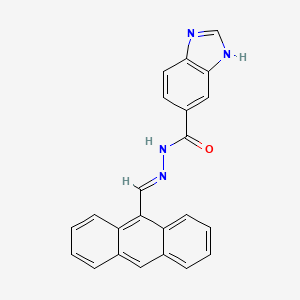
![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)

![2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid](/img/structure/B11968890.png)

![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
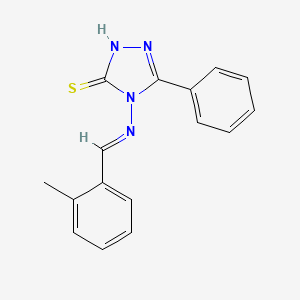
![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
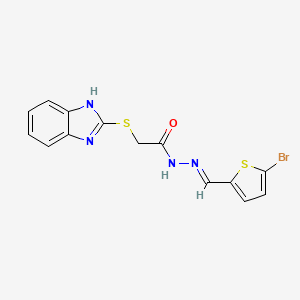
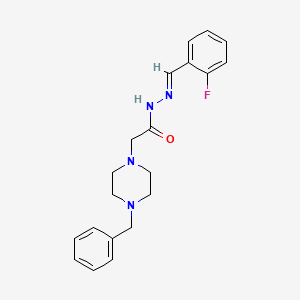
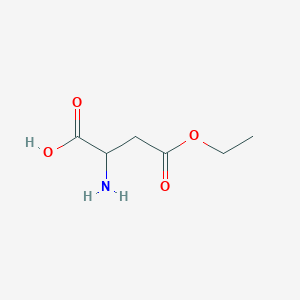
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)
